molecular formula C9H8FNO3 B8709809 1-(4-Fluoro-3-nitrophenyl)propan-2-one

1-(4-Fluoro-3-nitrophenyl)propan-2-one

Cat. No.: B8709809
M. Wt: 197.16 g/mol
InChI Key: FKFGELGXHRGHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-3-nitrophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8FNO3 and its molecular weight is 197.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

1-(4-fluoro-3-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5H,4H2,1H3

InChI Key

FKFGELGXHRGHPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat a −35° C. solution of fuming nitric acid (32.3 mL, 723 mmol) with 4-fluorophenylacetone (1.756 ml, 13.14 mmol) and stir at −35° C. for 1 h. Pour the mixture onto ice, extract with DCM (2×), dry the combined organics over MgSO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Hex) to afford the title compound (1.07 g, 41%). 1H NMR (400 MHz, DMSO-d6): δ 7.97 (dd, J=7.4, 2.2 Hz, 1H), 7.58 (ddd, J=8.6, 4.6, 2.2 Hz, 1H), 7.52 (dd, J=11.3, 8.6 Hz, 1H), 3.95 (s, 2H), 2.17 (s, 3H).
Quantity
32.3 mL
Type
reactant
Reaction Step One
Quantity
1.756 mL
Type
reactant
Reaction Step One
Yield
41%

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